molecular formula C7H15NO6 B1625551 1-Deoxy-1-formamido-D-glucitol CAS No. 89182-60-5

1-Deoxy-1-formamido-D-glucitol

Cat. No.: B1625551
CAS No.: 89182-60-5
M. Wt: 209.20 g/mol
InChI Key: ILXGPMLOFSWMBU-BDVNFPICSA-N
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Description

1-Deoxy-1-formamido-D-glucitol, also known as 1-deoxy-1-(formamido)-D-glucopyranose, is a synthetic sugar alcohol. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C7H15NO6 and is identified by the CAS number 89182-60-5 .

Preparation Methods

The synthesis of 1-deoxy-1-formamido-D-glucitol involves several steps. One common method includes the reaction of D-glucitol with formamide under specific conditions to introduce the formamido group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

For industrial production, the process is scaled up, often involving continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

1-Deoxy-1-formamido-D-glucitol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Mechanism of Action

The mechanism by which 1-deoxy-1-formamido-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate glucose metabolism by enhancing insulin receptor sensitivity. This interaction likely involves the binding of the compound to the insulin receptor, facilitating improved glucose uptake and utilization.

Additionally, the compound’s ability to chelate metal ions such as Cu2+ and Fe2+ suggests its potential role in reducing oxidative stress and preventing metal ion-induced cellular damage .

Properties

CAS No.

89182-60-5

Molecular Formula

C7H15NO6

Molecular Weight

209.20 g/mol

IUPAC Name

N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]formamide

InChI

InChI=1S/C7H15NO6/c9-2-5(12)7(14)6(13)4(11)1-8-3-10/h3-7,9,11-14H,1-2H2,(H,8,10)/t4-,5+,6+,7+/m0/s1

InChI Key

ILXGPMLOFSWMBU-BDVNFPICSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC=O

SMILES

C(C(C(C(C(CO)O)O)O)O)NC=O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)NC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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